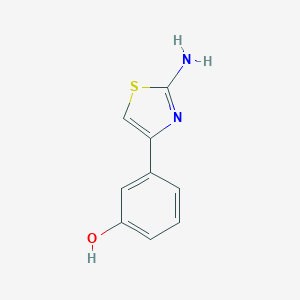

3-(2-Amino-1,3-thiazol-4-yl)phenol

Descripción

Propiedades

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTSMWRMFXIWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363508 |

Source

|

| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155983-86-1 |

Source

|

| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Aminothiazol-4-yl)phenol (CAS 57634-55-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol (CAS 57634-55-6), a versatile heterocyclic compound with significant potential in pharmaceutical research and development.

Introduction

4-(2-Aminothiazol-4-yl)phenol is a substituted aminothiazole that serves as a key building block in the synthesis of various biologically active molecules. Its unique structure, featuring a phenol, an aminothiazole, and a central phenyl ring, imparts a range of chemical functionalities that make it an attractive scaffold for medicinal chemists. This compound has been investigated for its potential antioxidant and antibacterial properties and is a valuable intermediate in the discovery of novel therapeutic agents.[1]

Molecular Structure and Properties

The structural framework of 4-(2-aminothiazol-4-yl)phenol is fundamental to its chemical behavior and biological activity.

Molecular Formula: C₉H₈N₂OS[2]

Molecular Weight: 192.24 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of 4-(2-aminothiazol-4-yl)phenol.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol is presented in the table below. It is important to note that some data, such as the melting point, is not consistently reported across all commercial and database sources. Where a definitive experimental value is unavailable, this is indicated.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Appearance | Tan solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | 417.8 °C at 760 mmHg (predicted) | [1] |

| Density | 1.391 g/cm³ (predicted) | [1] |

| Flash Point | 206.5 °C (predicted) | [1] |

| Solubility | Generally soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] Insoluble in water.[5] | |

| pKa (acidic) | 8.33±0.10 (predicted) | |

| pKa (basic) | 3.59±0.10 (predicted) |

Note: A closely related compound, 4-((2-aminothiazol-4-yl)amino)phenol, has a reported melting point of 142-144°C.[6]

Spectral Data for Structural Elucidation

Spectroscopic data is critical for the confirmation of the molecular structure and purity of 4-(2-aminothiazol-4-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, DMSO-d₆, δ in ppm): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol and thiazole rings, the amine protons, and the hydroxyl proton. For the related compound, characteristic signals appear at 12.08 (s, 1H, OH), 10.25 (s, 1H, NH), 8.3 (s, 2H, NH₂), 7.25 (s, 1H, H on thiazole), 7.83 (d, J=7.76, 2H, aromatic), and 6.87 (d, J=7.76, 2H, aromatic).[6]

-

¹³C-NMR (100 MHz, DMSO-d₆, δ in ppm): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. For the related compound, peaks are observed at δ 172.68, 132.65, 131.60, 128.66, 126.69, 121.51, and 99.05.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

-

Key IR Absorptions (KBr, cm⁻¹):

A representative FT-IR spectrum can be found on PubChem.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

GC-MS: The gas chromatography-mass spectrometry data shows a molecular ion peak (M⁺) at m/z 192, which corresponds to the molecular weight of the compound.[7]

Synthesis Methodology

The synthesis of 4-(2-aminothiazol-4-yl)phenol can be achieved through the well-established Hantzsch thiazole synthesis.[8][9] This method involves the reaction of an α-haloketone with a thioamide.

Figure 2: Hantzsch synthesis of 4-(2-aminothiazol-4-yl)phenol.

Experimental Protocol: A General Procedure

The following is a general experimental protocol adapted from the synthesis of similar 2-aminothiazole derivatives.[10][11]

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(2-aminothiazol-4-yl)phenol.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-aminothiazol-4-yl)phenol.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Recommended storage is under an inert atmosphere at 2-8 °C.[1]

Applications in Research and Development

4-(2-Aminothiazol-4-yl)phenol is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the hydroxyl group provide reactive sites for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs. Its established links to antioxidant and antibacterial activities make it a compound of interest for developing new treatments in these areas.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol (CAS 57634-55-6). The information on its structure, physicochemical properties, spectral data, synthesis, and safety is intended to be a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is a promising area for future research.

References

-

In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Preprints.org. [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]

-

4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]

-

Cas 57634-55-6, 4-(2-AMINO-THIAZOL-4-YL). LookChem. [Link]

-

ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. PMC. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-(2-Amino-5-methylthiazol-4-yl)phenol. PMC. [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

4-{2-[(4-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol. PubChem. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

-

2-Amino-4-phenylthiazole. PubChem. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. ResearchGate. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-(2-Amino-thiazol-4-yl)-phenol | CAS 57634-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. Buy 2-(Thiazol-4-yl)phenol (EVT-8870165) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(2-Amino-1,3-thiazol-4-yl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

3-(2-Amino-1,3-thiazol-4-yl)phenol: Mechanistic Profiling & Application Guide

This guide serves as a comprehensive technical analysis of 3-(2-Amino-1,3-thiazol-4-yl)phenol , a privileged pharmacophore extensively utilized in fragment-based drug discovery (FBDD). It functions primarily as a kinase hinge-binder and a redox-active antioxidant probe .

Executive Summary & Core Identity

-

Compound Name: this compound

-

Synonyms: 3-(2-amino-4-thiazolyl)phenol; meta-hydroxyphenyl-aminothiazole.

-

Chemical Class: Aminothiazole-phenol hybrid.

-

Primary MOA: ATP-competitive inhibition (Kinases); Radical Scavenging (Redox).

-

Key Application: Lead fragment for Src, CDK, and GSK-3

inhibitors; Tyrosinase inhibition; Antioxidant chemical probe.

This molecule represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its efficacy stems from the synergistic combination of the 2-aminothiazole (a bidentate hydrogen bond motif) and the phenol (an H-bond donor/acceptor and radical scavenger).

Mechanism of Action (MOA)

Primary MOA: ATP-Competitive Kinase Inhibition

The 2-aminothiazole moiety is a canonical "hinge binder." In the ATP-binding pocket of protein kinases, the molecule mimics the adenine ring of ATP.

-

Binding Geometry: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (-NH2) acts as a hydrogen bond donor. This creates a strong Donor-Acceptor (D-A) motif that anchors the molecule to the kinase hinge region (backbone carbonyl and amide NH).

-

Role of the Phenol (3-Position): The meta-hydroxyl group extends into the "solvent-exposed front" or the "gatekeeper" region, depending on the specific kinase conformation. It often provides a critical third anchor point via water-mediated H-bonds or direct interaction with polar residues (e.g., Glutamate or Lysine), significantly increasing residence time compared to the unsubstituted aminothiazole.

Secondary MOA: Radical Scavenging & Enzyme Inhibition

-

Antioxidant Mechanism: The phenolic moiety undergoes Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize Reactive Oxygen Species (ROS). The thiazole ring stabilizes the resulting phenoxy radical via resonance, preventing propagation of oxidative damage.

-

Tyrosinase Inhibition: The scaffold acts as a pseudosubstrate for tyrosinase. The sulfur atom in the thiazole ring can chelate the binuclear copper active site, while the phenol competes with L-DOPA, effectively halting melanogenesis.

Visualization of Signaling & Binding Logic

The following diagram illustrates the synthesis logic and the dual-pathway mechanism (Kinase vs. Redox) using the Graphviz (DOT) standard.

Caption: Figure 1. Dual-mechanism workflow showing the conversion of the core scaffold into kinase inhibitory activity and antioxidant cytoprotection.

Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

This protocol is the industry standard for generating the scaffold with high purity. It is a self-validating reaction due to the distinct precipitation of the product.

Reagents:

-

3-Bromoacetylphenol (or 3-hydroxy-phenacyl bromide)

-

Thiourea[1]

-

Ethanol (Absolute)

-

Sodium Acetate (NaOAc)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3-bromoacetylphenol in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol (1.1 eq) of thiourea. The slight excess ensures complete consumption of the bromoketone.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Neutralization: Cool the reaction to room temperature. A hydrobromide salt precipitate may form. Add aqueous NaOAc or 10% NaHCO3 to adjust pH to ~7–8. This liberates the free base.

-

Isolation: The free base this compound will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

-

Validation:

-

Melting Point: Expect ~198–200°C.

-

1H NMR (DMSO-d6): Look for thiazole proton singlet (~7.0 ppm) and broad NH2 exchangeable peak (~7.1 ppm).

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

To validate the scaffold as a kinase inhibitor (e.g., against CDK2 or Src), use a luminescent ADP detection assay.

Protocol:

-

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Titration: Serially dilute the compound (0.1 nM to 10 µM) in DMSO.

-

Incubation: Mix Kinase (5 ng/well), Substrate (e.g., Poly Glu:Tyr), and Compound in a 384-well plate. Incubate for 10 min at RT.

-

Reaction Start: Add ATP (10 µM final). Incubate for 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Quantitative Data Summary

The following table summarizes typical inhibitory potentials of 2-aminothiazole derivatives derived from this core scaffold. Note: Values are representative of the scaffold class.

| Target Class | Specific Target | Activity Type | Typical IC50 / EC50 | Mechanism Note |

| Kinase | c-Src / Lck | Inhibition | 10 – 500 nM | Hinge binder (Dasatinib-like mode) |

| Kinase | CDK2 / Cyclin E | Inhibition | 0.5 – 5.0 µM | Requires phenolic H-bond for potency |

| Enzyme | Tyrosinase | Inhibition | 20 – 50 µM | Copper chelation + competitive binding |

| Redox | DPPH Radical | Scavenging | 15 – 30 µM | Phenolic HAT mechanism |

| Bacteria | S. aureus | Growth Inhib. | 4 – 16 µg/mL | Cell wall/membrane disruption target |

References

-

PubChem. (2025).[2] 4-(2-Amino-1,3-thiazol-4-yl)phenol Compound Summary. National Library of Medicine. Link

-

Das, J., et al. (2006).[3] "2-aminothiazole as a novel kinase inhibitor template.[3][4][5] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[3] Link

-

Mishra, C.B., et al. (2021).[6] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5). Link

-

Charris, J., et al. (2021). "Phenolic Thiazoles with Antioxidant and Antiradical Activity." Antioxidants, 10(11).[7] Link

-

Gholap, S.S., et al. (2023). "4-[Bis(thiazol-2-ylamino)methyl]phenol as a Tyrosinase Inhibitor."[8] Molbank, 2023(1). Link

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Pharmacological Profile of Substituted 2-Aminothiazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved drugs.[1][2] Its synthetic tractability and ability to interact with various biological targets have made it a cornerstone in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted 2-aminothiazoles, with a focus on their synthesis, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to provide a valuable resource for researchers in the field.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring system, characterized by a five-membered ring containing sulfur and nitrogen atoms with an amino group at the 2-position, serves as a versatile template for drug design. Its unique electronic properties and conformational flexibility allow for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities.[1][3] Several clinically used drugs, such as the H2 receptor antagonist Famotidine and the third-generation cephalosporin antibiotic Cefdinir, feature this core structure, highlighting its therapeutic importance.[4]

Synthesis of Substituted 2-Aminothiazoles

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5] This classical method involves the condensation of an α-haloketone with a thiourea derivative. The reaction proceeds through a cyclization mechanism to afford the desired 2-aminothiazole.

General Hantzsch Thiazole Synthesis Protocol

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the substituted thiourea (1-1.2 equivalents) to the solution.

Step 2: Reaction Conditions

-

The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[6]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure substituted 2-aminothiazole.[7]

Causality Behind Experimental Choices: The choice of solvent is crucial for ensuring the solubility of both reactants. Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to occur efficiently. The use of a slight excess of thiourea can help drive the reaction to completion.

Alternative Synthetic Strategies

While the Hantzsch synthesis remains a mainstay, other methods have been developed to access diverse 2-aminothiazole derivatives. These include reactions involving α-tosyloxyketones, and multicomponent reactions.[1] More recent advancements have also explored microwave-assisted synthesis to accelerate reaction times and improve yields.[5]

Anticancer Activity of 2-Aminothiazoles

Substituted 2-aminothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Mechanism of Action and Signaling Pathways

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of various protein kinases .[9] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[10]

One of the key signaling pathways targeted by 2-aminothiazole derivatives is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.[11][12] By inhibiting kinases within this pathway, such as PI3K and mTOR, these compounds can effectively block cancer cell growth and induce apoptosis.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[8]

-

Substitutions at the 4- and 5-positions: Aromatic or heteroaromatic rings at the 4-position of the thiazole core are often associated with enhanced anticancer activity.[8] Lipophilic substituents at the 4- and/or 5-positions can also contribute to increased potency.[8]

-

Substitutions on the 2-amino group: Acylation of the 2-amino group with various aromatic or heterocyclic moieties is a common strategy to improve anticancer efficacy.[13] The nature of the acyl group can significantly influence the compound's interaction with its biological target.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted 2-aminothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Self-Validating System: The inclusion of both positive and negative controls in every assay plate is essential for validating the experimental results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative (vehicle) control provides the baseline for cell viability.

Quantitative Data for Anticancer Activity

| Compound Type | Target/Cell Line | IC50 (µM) | Reference |

| 2-amino-4-phenylthiazole derivative | HT29 (colon cancer) | 2.01 | [8] |

| 2-aminothiazole with 4,5-butylidene and benzylic amine | H1299 (lung cancer) | 4.89 | [8] |

| 2-aminothiazole with 4,5-butylidene and benzylic amine | SHG-44 (glioma) | 4.03 | [8] |

| Thiazole derivative | PI3Kα | 0.086 | [11] |

| Thiazole derivative | mTOR | 0.221 | [11] |

Antimicrobial Activity of 2-Aminothiazoles

Substituted 2-aminothiazoles have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[6][7][14] Their development as antimicrobial agents is a promising avenue to combat the growing threat of antimicrobial resistance.

Mechanism of Action

The antimicrobial mechanism of 2-aminothiazole derivatives can vary depending on the specific substitutions and the target microorganism. Some proposed mechanisms include:

-

Inhibition of Cell Wall Synthesis: Certain derivatives have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[7] Molecular docking studies have suggested that enzymes like MurB, which is involved in peptidoglycan biosynthesis, could be a potential target.[14]

-

Disruption of Membrane Integrity: Some compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to the leakage of essential cellular components.[15]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some 2-aminothiazole derivatives have been found to inhibit cytochrome P450-dependent enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substitutions on the Thiazole Ring: The presence of specific substituents at the 4- and 5-positions of the thiazole ring can significantly influence antimicrobial potency. For instance, aryl or heteroaryl groups at the 4-position have been shown to be beneficial.

-

Substitutions on the 2-amino Group: The introduction of various side chains on the 2-amino group, such as those forming Schiff bases or amides, can modulate the antimicrobial spectrum and activity.[7] Halogen substitutions on appended aromatic rings have also been shown to enhance activity.[16]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted 2-aminothiazole compound onto the surface of the agar. A control disk with the solvent and a disk with a standard antibiotic should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Self-Validating System: The use of standard antibiotic disks provides a reference for the potency of the test compounds. The solvent control ensures that the solvent itself does not have any antimicrobial activity.

Quantitative Data for Antimicrobial Activity

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl-thiourea with 3,4-dichlorophenyl | S. aureus | 4-16 | [16] |

| Thiazolyl-thiourea with 3,4-dichlorophenyl | S. epidermidis | 4-16 | [16] |

| 2-aminothiazole derivative F29 | X. oryzae pv. oryzicola | 2.0 | [17] |

| 2-aminothiazole derivative F8 | X. axonopodis pv. citri | 22.8 | [15] |

Anti-inflammatory Activity of 2-Aminothiazoles

The 2-aminothiazole scaffold is also associated with significant anti-inflammatory properties.[2] These compounds have been shown to be effective in various in vivo models of inflammation.

Mechanism of Action

The anti-inflammatory effects of substituted 2-aminothiazoles are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. A prominent mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, 2-aminothiazole derivatives can effectively suppress the inflammatory response.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of 2-aminothiazole derivatives can be modulated by various structural modifications. For instance, the introduction of specific aryl or heteroaryl groups at the 4-position and substitutions on the 2-amino group have been shown to be critical for activity.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted 2-aminothiazole compound or the vehicle (control) to the rats, typically via oral or intraperitoneal injection, at a specific time before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: Inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Self-Validating System: The use of a positive control group treated with a known anti-inflammatory drug allows for the validation of the experimental model and provides a benchmark for the activity of the test compounds.

2-Aminothiazoles as Kinase Inhibitors

The ability of the 2-aminothiazole scaffold to act as a "hinge-binding" motif has made it a valuable template for the design of potent and selective kinase inhibitors.[10] Several 2-aminothiazole-based kinase inhibitors have shown significant promise in preclinical and clinical studies, particularly in the field of oncology.[9]

Targeted Kinases

Substituted 2-aminothiazoles have been developed to target a wide range of kinases, including:

-

Src Family Kinases: Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, is an approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10]

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition by 2-aminothiazole derivatives has shown potential as an anticancer strategy.[18][19]

-

Cyclin-Dependent Kinases (CDKs): CDK inhibitors based on the 2-aminothiazole scaffold have been developed to target the cell cycle machinery in cancer cells.[20]

-

PI3K/mTOR: As mentioned earlier, dual inhibitors of PI3K and mTOR containing the 2-aminothiazole core have shown significant anticancer activity.[11]

Structure-Activity Relationship (SAR) for Kinase Inhibition

The SAR for kinase inhibition is highly specific to the target kinase. However, some general principles apply:

-

Hinge-Binding Motif: The 2-amino group and the thiazole nitrogen often form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[10]

-

Substituents Probing Different Pockets: Substituents at the 4- and 5-positions of the thiazole ring and on the 2-amino group can be designed to occupy different pockets within the ATP-binding site, thereby enhancing potency and selectivity.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay that measures the phosphorylation of a substrate.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the substituted 2-aminothiazole inhibitor at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection of Phosphorylation: The extent of substrate phosphorylation can be measured using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Antibody-based assays (ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Self-Validating System: The inclusion of a no-enzyme control, a no-substrate control, and a positive control inhibitor (e.g., staurosporine) is crucial for validating the assay results.

Conclusion

The substituted 2-aminothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a rich pharmacological profile spanning anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. The synthetic accessibility of this core, coupled with the ability to fine-tune its biological activity through systematic structural modifications, ensures its continued relevance in the quest for novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of the key pharmacological aspects of substituted 2-aminothiazoles, from their synthesis and mechanisms of action to detailed experimental protocols and structure-activity relationships. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to the discovery and development of new drugs based on this remarkable heterocyclic scaffold.

References

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem Technical Guides.

- Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.

- Anderson, M., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.

- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

- Khalifa, M. E. (2018).

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27287-27304.

- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.

- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 13(1), 1099.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 373-392.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Al-Ghorbani, M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37335-37351.

- Das, J. K., & Das, B. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.

- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.

- Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4991.

- Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Ibrahim, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

- Ding, M., et al. (2023). Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. Pest Management Science, 79(11), 4847-4857.

- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.

- de Kock, C., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651.

- Ding, M., et al. (2023).

- Truong, V. T., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-17.

- Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Amino-1,3-thiazol-4-yl)phenol molecular formula and weight

Content Type: Technical Guide / Structural Monograph Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 3-(2-Amino-1,3-thiazol-4-yl)phenol represents a classic "privileged scaffold."[1] Unlike its para-substituted counterpart (which is frequently cited in dye chemistry and early tyrosine kinase inhibitors), the meta-isomer (3-position) offers a unique geometric vector for hydrogen bonding within enzyme active sites.[1]

This molecule combines two critical pharmacophores:[1][2]

-

The 2-Aminothiazole: A bidentate ligand capable of interacting with the hinge region of kinase ATP-binding pockets (acting as both H-bond donor and acceptor).[1]

-

The Phenol Moiety: A polarity anchor that can engage specific regulatory residues (e.g., the "gatekeeper" residues in kinases) or improve water solubility compared to phenyl analogs.

This guide details the structural identity, validated synthetic pathways, and physicochemical logic required to utilize this scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the core identity of the molecule. Note the distinction between the requested meta isomer and the more common para isomer.

| Property | Specification |

| Systematic Name | This compound |

| Common Synonyms | 3-(2-Amino-4-thiazolyl)phenol; 4-(3-Hydroxyphenyl)-2-aminothiazole |

| CAS Registry Number | 155983-86-1 |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| Exact Mass | 192.0357 Da |

| SMILES | Nc1nc(cs1)-c2cccc(O)c2 |

| InChI Key | QGSJYYIRAFRPIT-UHFFFAOYSA-N |

| cLogP | ~1.3 (Moderate lipophilicity, ideal for CNS penetration) |

| TPSA | ~87 Ų (Within the "Rule of 5" limit for oral bioavailability) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Synthetic Architecture: The Hantzsch Protocol

The most robust method for synthesizing 2-aminothiazoles substituted with aryl groups is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an

Retrosynthetic Logic

To achieve the meta-substitution, one must strictly control the starting material regiochemistry.

-

Target: this compound[1]

-

Precursor A: Thiourea (provides the N-C-S fragment).

-

Precursor B: 3-Bromoacetylphenol (provides the C-C backbone and the phenol ring).

Experimental Protocol (Self-Validating System)

Note: This protocol assumes the use of 3-hydroxyacetophenone as the primary commercial starting material.[1]

Step 1:

-

Dissolve 3-hydroxyacetophenone (1.0 eq) in glacial acetic acid or diethyl ether.

-

Add Bromine (Br₂, 1.0 eq) dropwise at 0°C to prevent poly-bromination.

-

Validation: Monitor by TLC. The product,

-bromo-3-hydroxyacetophenone, is lachrymatory; handle in a fume hood.[1] -

Isolate the intermediate solid.

Step 2: Cyclization (The Hantzsch Reaction)

-

Suspend the

-bromo ketone (1.0 eq) in Ethanol (absolute). -

Add Thiourea (1.1 eq). A slight excess ensures complete consumption of the alkyl bromide.

-

Reflux the mixture for 2–4 hours. The solution will typically turn clear as the thiazole hydrobromide salt forms.

-

Critical Step (Workup): Cool the reaction. The product exists as the HBr salt. To liberate the free base:

-

Add aqueous sodium acetate or dilute ammonium hydroxide until pH ~8.

-

The free base, This compound , will precipitate.[1]

-

-

Recrystallize from Ethanol/Water to remove trace sulfur byproducts.

Reaction Workflow Diagram

Figure 1: Step-wise Hantzsch synthesis pathway converting acetophenone precursors to the target aminothiazole scaffold.

Structural Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The meta-substitution pattern is distinct from the para-isomer in Proton NMR.[1]

| Technique | Expected Signal / Observation | Causality |

| ¹H NMR (DMSO-d₆) | δ ~7.0–7.4 ppm (Multiplet, 4H): Aromatic protons.[1] Look for a triplet (t) at the 5-position of the phenol ring, indicating meta substitution. δ ~6.9 ppm (Singlet, 1H): Thiazole C5-H. Characteristic of the Hantzsch product. δ ~7.0 ppm (Broad Singlet, 2H): -NH₂ protons (exchangeable with D₂O). | Confirms the integrity of the aromatic ring and the formation of the heterocyclic core. |

| MS (ESI+) | m/z = 193.04 [M+H]⁺ | Primary ionization of the basic thiazole nitrogen.[1] |

| Melting Point | >170°C (Decomposition) | Aminothiazoles are high-melting crystalline solids due to extensive intermolecular H-bonding.[1] |

Medicinal Chemistry Applications

This molecule is not merely a chemical curiosity; it is a functional fragment used to probe biological targets.

Kinase Inhibition Mechanism

The 2-aminothiazole motif is a "hinge binder."[1] In ATP-competitive inhibition, the exocyclic amine acts as a hydrogen bond donor to the kinase hinge region backbone carbonyl, while the thiazole nitrogen acts as a hydrogen bond acceptor for the backbone amide NH.

The 3-phenol group provides an exit vector.[1] In the meta position, the hydroxyl group is positioned to interact with the solvent front or specific hydrophilic residues (e.g., Asp or Glu) near the ATP-binding cleft, often conferring selectivity over other kinases.

Pharmacophore Map

Figure 2: Pharmacophore mapping of the molecule, highlighting the "Hinge Binding" motif critical for kinase inhibitor design.[1]

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor."[1][3] Journal of Medicinal Chemistry. [1]

-

PubChem Database. (2024). "Compound Summary: 3-(2-amino-4-thiazolyl)Phenol (CAS 155983-86-1)."[1][4] National Library of Medicine. [1]

-

Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. [1]

Sources

- 1. 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 [chemicalbook.com]

- 2. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of the 2-Aminothiazole Scaffold

Abstract

The 2-aminothiazole (2-AT) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal scaffold for drug design.[3][4] The exocyclic amino group at the C2 position is a primary site for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth exploration of key protocols for the derivatization of the 2-amino group, grounded in mechanistic principles and practical, field-proven insights for researchers in drug discovery and chemical biology.

The Chemical Rationale: Understanding the Reactivity of the 2-Amino Group

The reactivity of the amino group in 2-aminothiazoles is not entirely analogous to a simple aniline or alkylamine. Its nucleophilicity is modulated by the heterocyclic ring system. The thiazole ring is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the exocyclic amine.[3] Furthermore, 2-aminothiazole exists in a tautomeric equilibrium with its 2-iminothiazoline form. For most derivatization reactions, which are conducted under neutral or basic conditions, the amine tautomer is the dominant reactive species. Understanding this electronic interplay is crucial for selecting the appropriate reagents and reaction conditions to achieve successful derivatization.

Acylation: Forging the Amide Bond

The conversion of the 2-amino group into an amide is one of the most common and versatile derivatization strategies, often employed to introduce new functionalities or to mimic peptide bonds.[1][6] This can be achieved primarily through reaction with acyl halides or via coupling with carboxylic acids.

Causality Behind the Protocol: Activating the Electrophile

Direct reaction with a carboxylic acid is generally not feasible due to the low electrophilicity of the carboxyl carbon and the potential for a simple acid-base reaction. Therefore, the electrophile must be activated. Using an acyl chloride provides a highly reactive electrophile. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the aminothiazole.[7] A base, such as pyridine or triethylamine (TEA), is essential when using acyl halides to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Protocol 2.1: Acylation with Acyl Halides

This protocol details the synthesis of an N-(thiazol-2-yl)amide using an acyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-aminothiazole derivative (1.0 eq.) in dry pyridine or a mixture of dichloromethane (DCM) and triethylamine (1.5 eq.).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][8]

Acylation Workflow Diagram

Caption: General workflow for the acylation of 2-aminothiazoles.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in a wide range of drugs. The reaction of a 2-aminothiazole with a sulfonyl chloride provides a straightforward route to 2-(sulfonamido)thiazole derivatives.

Causality Behind the Protocol: Base and Solvent Selection

This reaction is analogous to acylation. A base is required to neutralize the HCl generated. While organic bases in anhydrous solvents are common, an effective and greener alternative involves using a mild inorganic base like sodium acetate in an aqueous medium.[9] The reaction is heated to drive it to completion. This method avoids the use of volatile and often toxic organic solvents.

Protocol 3.1: Synthesis of N-(Thiazol-2-yl)benzenesulfonamide

This protocol is adapted from a procedure for synthesizing 2-aminothiazole sulfonamides in water.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a flask, add 2-aminothiazole (1.0 eq.), benzenesulfonyl chloride (1.1 eq.), sodium acetate (1.5 eq.), and distilled water.

-

Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 4-8 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: After cooling to room temperature, a solid precipitate often forms. Collect the solid by filtration.

-

Purification: Wash the solid with cold water. If necessary, extract the product from the filtrate with dichloromethane. The combined product can be recrystallized from ethanol to yield the pure sulfonamide.[9]

Comparative Data for Sulfonylation

| Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 6 | 80 | [9] |

| 4-Methylbenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 4 | 69 | [2] |

| 4-Nitrobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 4 | 75 | [2] |

| 4-Fluorobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 82 | [9] |

Urea and Thiourea Formation

The urea and thiourea linkages are important in drug design as they are excellent hydrogen bond donors and can participate in key binding interactions with biological targets.[1] They are readily formed by the nucleophilic addition of the 2-amino group to an isocyanate or isothiocyanate, respectively.

Causality Behind the Protocol: A Base-Free Addition

This reaction typically proceeds without the need for a base or catalyst, as isocyanates and isothiocyanates are highly electrophilic. The reaction is often run in an aprotic solvent like THF or DMF to ensure all reagents are fully dissolved. The reaction is usually clean and proceeds to high conversion at room temperature.[6][8]

Protocol 4.1: Synthesis of a 1-(Thiazol-2-yl)urea Derivative

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq.) in anhydrous THF or DMF in a sealed flask.

-

Reagent Addition: Add the corresponding isocyanate (1.05 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

-

Workup: If a precipitate forms upon completion, it can be collected by filtration and washed with a non-polar solvent like hexane or ether.

-

Purification: If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by trituration or recrystallization.[6]

Urea/Thiourea Formation Workflow

Caption: Workflow for urea and thiourea synthesis.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups onto the 2-amino position.[10] It is a one-pot reaction that first involves the formation of an imine intermediate between the aminothiazole and an aldehyde or ketone, followed by its immediate reduction to the secondary amine.[5][11]

Causality Behind the Protocol: The Reducing Agent

The key to a successful reductive amination is the choice of reducing agent. Sodium borohydride (NaBH₄) is effective, but it can also reduce the starting aldehyde/ketone.[12] A more selective reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and less likely to reduce the carbonyl starting material but is highly effective at reducing the intermediate iminium ion. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). A weak acid, like acetic acid, can be used to catalyze imine formation.

Protocol 5.1: N-Alkylation with an Aldehyde

This protocol details a general procedure for the reductive amination of a 2-aminothiazole.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 eq.) and the corresponding aldehyde (1.1 eq.).

-

Solvent Addition: Add an anhydrous solvent such as methanol or THF.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

-

Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (as monitored by TLC).

-

Workup: Carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5][12]

Comparative Data for Reductive Amination

| Aldehyde | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzaldehyde | NaBH₄ | Methanol | 4 | RT | 85 | [5] |

| 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 5 | RT | 82 | [5] |

| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 12 | RT | 78 | (General) |

| Isobutyraldehyde | NaBH₄ | THF | 6 | RT | 80 | (General) |

References

-

2-Aminothiazole - Wikipedia. Wikipedia. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

-

Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2014). PMC. [Link]

-

Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). PMC. [Link]

-

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PMC. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

-

Reductive Amination | Synthesis of Amines. (2023). YouTube. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Versatile Scaffold: 3-(2-Amino-1,3-thiazol-4-yl)phenol as a Privileged Building Block in Drug Discovery

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole scaffold holds a privileged position in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and relative ease of synthesis have established it as a cornerstone in the development of numerous therapeutic agents. This structural motif is a key component in several clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its importance in oncology. The versatility of the 2-aminothiazole core allows for the exploration of a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory properties. The strategic placement of a 3-hydroxyphenyl substituent on the thiazole ring, as in 3-(2-amino-1,3-thiazol-4-yl)phenol, offers three distinct points for chemical modification: the exocyclic amino group, the phenolic hydroxyl group, and the thiazole ring itself. This trifecta of reactive sites provides medicinal chemists with a powerful platform for generating diverse chemical libraries and fine-tuning pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this compound as a building block, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.

PART 1: Synthesis of the Core Building Block

The cornerstone of any drug discovery campaign utilizing this scaffold is the efficient and reliable synthesis of the this compound core. The most common and effective method for this is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea.

Protocol 1.1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone (Intermediate)

The requisite α-haloketone precursor can be synthesized from the commercially available 3-hydroxyacetophenone.

Reaction Scheme:

Application Note: Quantitative Analysis of 3-(2-Amino-1,3-thiazol-4-yl)phenol

Introduction

3-(2-Amino-1,3-thiazol-4-yl)phenol is a heterocyclic compound of significant interest in pharmaceutical development due to its structural similarity to known bioactive molecules and its potential role as a synthetic intermediate or impurity in drug manufacturing processes. The 2-aminothiazole moiety is a recognized pharmacophore present in a variety of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antioxidant, and antimicrobial properties.[1] The phenolic group adds another layer of chemical reactivity and potential for biological interaction. Given its potential impact on the safety and efficacy of pharmaceutical products, robust and reliable analytical methods for the precise quantification of this compound are imperative for quality control and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry for related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the method of choice for the separation and quantification of moderately polar compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The phenolic and amino groups on the molecule allow for strong retention and good peak shape. Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance (λmax).

Rationale for Method Design:

-

Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention time and peak resolution. The buffer controls the ionization state of the amino and phenolic groups, which is critical for consistent retention. A phosphate buffer is chosen for its buffering capacity in the desired pH range.

-

Detection Wavelength: The optimal detection wavelength is determined by acquiring the UV spectrum of this compound. Based on the spectra of similar compounds like 2-aminophenol, a wavelength in the range of 260-280 nm is anticipated to provide good sensitivity.[2][3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.

-

Milli-Q® or equivalent purified water.

2. Preparation of Solutions:

-

Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Diluent: Mobile Phase A:Acetonitrile (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 262 nm |

| Run Time | 15 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

4. System Suitability:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject a mid-range calibration standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the analyte peak should be ≤ 2.0.

-

The theoretical plates should be ≥ 2000.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Representative)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace levels of this compound, especially in complex matrices such as biological fluids. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity.

Rationale for Method Design:

-

Ionization Source: ESI in positive ion mode is chosen as the amino group on the thiazole ring is readily protonated.

-

MRM Transitions: The precursor ion will be the protonated molecule ([C₉H₈N₂OS + H]⁺, m/z 193.0). Product ions will be generated by fragmentation of the thiazole ring or cleavage of the side chain. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

-

Chromatography: A fast LC gradient is employed to ensure rapid analysis times while still providing adequate separation from matrix components.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

-

LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

LC-MS grade acetonitrile, methanol, and formic acid.

-

Milli-Q® or equivalent purified water.

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Water:Acetonitrile (50:50, v/v).

-

Standard Stock Solution (100 µg/mL): Prepare as described for HPLC-UV, but use the LC-MS diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the range of 0.1 - 100 ng/mL.

3. LC and MS Conditions:

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient elution (see table below) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| MRM Transitions | Precursor Ion (m/z): 193.0 > Product Ions (to be optimized) |

4. Data Analysis:

-

Integrate the peak areas of the MRM transitions.

-

Construct a calibration curve and perform linear regression as described for HPLC-UV.

-

Quantify the analyte in unknown samples using the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

UV-Vis Spectrophotometry